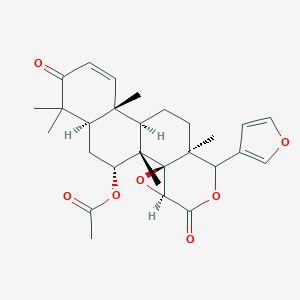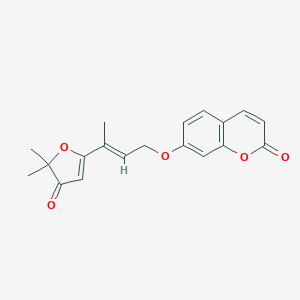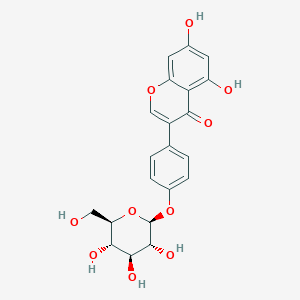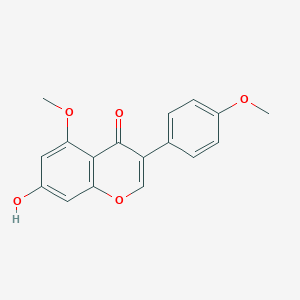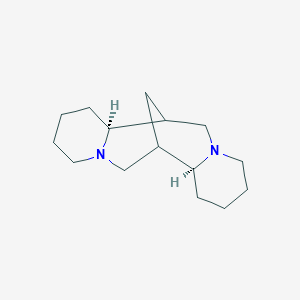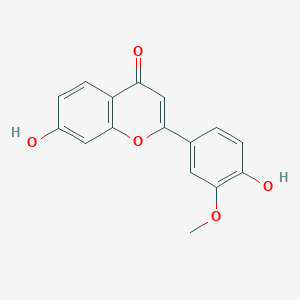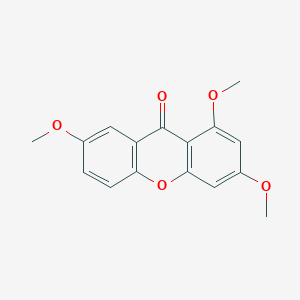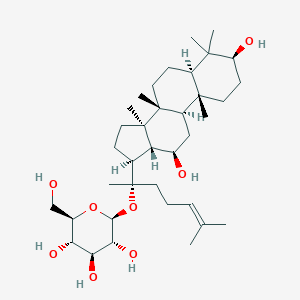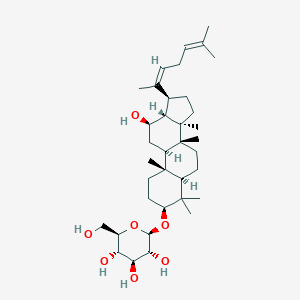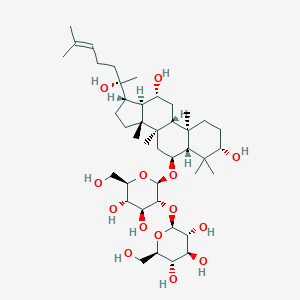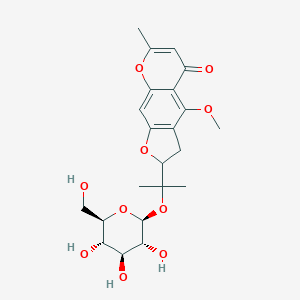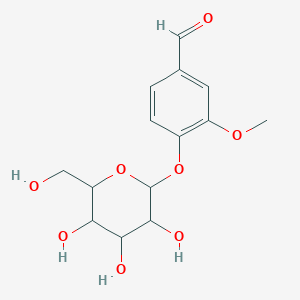
Glucovanillin
Overview
Description
. It is a derivative of vanillin, the primary flavor component of vanilla. This compound is significant due to its role as a precursor to vanillin, which is released upon hydrolysis by endogenous β-glucosidase enzymes .
Mechanism of Action
Target of Action
Glucovanillin, also known as vanillin-d-glucoside or Vanillin 4-O-b-D-Glucoside, primarily targets the β-D-glucosidases . These enzymes play a crucial role in the extraction process of vanillin, a highly regarded flavor compound .
Mode of Action
This compound interacts with its target, β-D-glucosidases, through a cascade of enzymatic processes involving the degradation of cell walls and the hydrolysis of this compound . This interaction facilitates the breakdown of β-glucosidic bonds, leading to the conversion of this compound into vanillin .
Biochemical Pathways
The biochemical pathway of this compound involves its transformation into vanillin. This process is facilitated by β-D-glucosidases, which break down β-glucosidic bonds . The conversion of this compound into vanillin is a part of the intricate world of vanillin synthesis, which encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems .
Pharmacokinetics
It’s known that this compound is sourced from green pods and undergoes conversion into vanillin via enzymatic processes .
Result of Action
The primary result of this compound’s action is the production of vanillin, the major aroma component of vanilla . Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .
Action Environment
The action of this compound is influenced by the environment in which it is stored. For instance, this compound is essentially stored in the placentae (92%) and marginally in trichomes (7%) of the Vanilla planifolia, a type of vanilla orchid plant . Trichomes store massive amounts of a fluorescing oleoresin rich in alkenylmethyldihydro-γ-pyranones and synthesize a mucilage made of a glucomannan and a pectic polysaccharide carrying monomeric arabinose and galactose side-chains . These storage sites and environmental factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanillin 4-O-β-D-Glucoside can be synthesized through glycosylation of vanillin. This process involves the attachment of a glucose molecule to vanillin using glycosyltransferase enzymes. The reaction typically occurs under mild conditions, with the presence of a suitable glycosyl donor and acceptor .
Industrial Production Methods: Industrial production of vanillin 4-O-β-D-Glucoside often involves biotechnological approaches. Microbial cell factories, such as engineered strains of Saccharomyces cerevisiae, are used to produce this compound. These microorganisms are genetically modified to express glycosyltransferase enzymes, which facilitate the conversion of vanillin to its glucoside form .
Chemical Reactions Analysis
Types of Reactions: Vanillin 4-O-β-D-Glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: This reaction is catalyzed by β-glucosidase enzymes, resulting in the release of vanillin and glucose.
Oxidation: Vanillin 4-O-β-D-Glucoside can be oxidized to form vanillic acid under specific conditions.
Glycosylation: The compound can be synthesized through glycosylation reactions using glycosyltransferase enzymes.
Major Products Formed:
Vanillin: Released upon hydrolysis of vanillin 4-O-β-D-Glucoside.
Vanillic Acid: Formed through oxidation reactions.
Scientific Research Applications
Vanillin 4-O-β-D-Glucoside has diverse applications in scientific research, including:
Comparison with Similar Compounds
Vanillin 4-O-β-D-Glucoside is unique due to its glycosylated structure, which distinguishes it from other vanillin derivatives. Similar compounds include:
Properties
IUPAC Name |
3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRNQMUKVDHCFX-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197782 | |
| Record name | Glucovanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-08-6 | |
| Record name | Glucovanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucovanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucovanillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANILLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81U1KBS6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)
